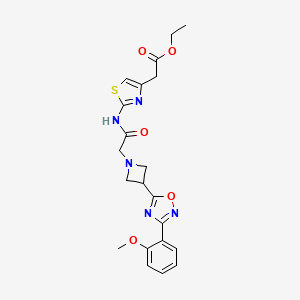

![molecular formula C10H9Cl3N4S B2692372 3-Methyl-5-[(2,3,6-trichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine CAS No. 449745-58-8](/img/structure/B2692372.png)

3-Methyl-5-[(2,3,6-trichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The efficiency of triazole derivatives, specifically in the context of corrosion inhibition for mild steel in acidic media, has been extensively studied. One derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrated high effectiveness as a corrosion inhibitor in hydrochloric and sulphuric acid solutions, with inhibition efficiencies reaching up to 99% in HCl. This indicates a potential application for 3-Methyl-5-[(2,3,6-trichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine in protecting metallic structures against corrosion in acidic environments (Lagrenée et al., 2002).

Antimicrobial Activity

The synthesis and evaluation of triazolo[1,5-d]tetrazol-6-yl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines bearing 3-methylthio moiety have shown potential antimicrobial activity. These compounds were tested against a variety of microorganisms, indicating the relevance of triazole derivatives in developing new antimicrobial agents. This suggests the broader antimicrobial application potential of this compound derivatives in pharmaceutical research (Taha, 2008).

Antifungal and Anticancer Agents

Further research into triazole derivatives has explored their utility in the synthesis of novel heterocyclic compounds with significant biological activities. Studies have shown that these derivatives can serve as potent antifungal and anticancer agents. The structural flexibility and the possibility of introducing various functional groups make this compound a valuable scaffold for developing therapeutic agents (Katariya et al., 2021).

Surface Activity and Solubility

The synthesis and study of 1,2,4-triazole derivatives have also highlighted their potential use as surface-active agents due to their unique chemical properties, including solubility in various solvents. This aspect could be particularly relevant in the formulation of pharmaceuticals or as components in industrial processes where solubility and surface activity are critical parameters (El-Sayed, 2006).

Wirkmechanismus

Target of Action

They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazoles generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Without specific information on “3-Methyl-5-[(2,3,6-trichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine”, it’s difficult to say which biochemical pathways it affects. Thiazoles are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazoles have been found to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The properties of thiazoles suggest they may be influenced by factors such as ph and the presence of other compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-methyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3N4S/c1-5-15-16-10(17(5)14)18-4-6-7(11)2-3-8(12)9(6)13/h2-3H,4,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIZCSWOBLDHCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SCC2=C(C=CC(=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

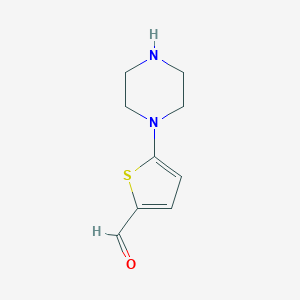

![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2692296.png)

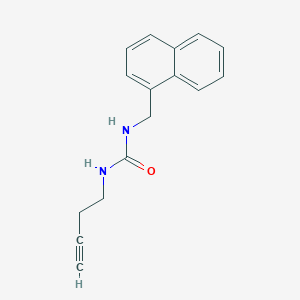

![N-(3-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2692301.png)

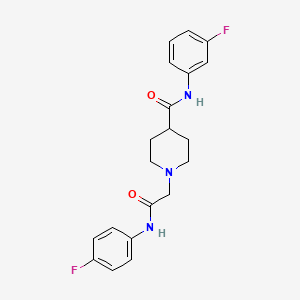

![N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2692307.png)

![N-(5-methylisoxazol-3-yl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2692310.png)